![molecular formula C7H14O3S B4326562 3-(tert-butylsulfinyl)propanoic acid CAS No. 3680-13-5](/img/structure/B4326562.png)
3-(tert-butylsulfinyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-(tert-butylsulfinyl)propanoic acid derivatives involves several innovative approaches. For example, N-tert-butanesulfinyl imines, closely related to 3-(tert-butylsulfinyl)propanoic acid, are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This process highlights the versatility of tert-butylsulfinyl derivatives as intermediates for the asymmetric synthesis of amines, allowing for the efficient creation of a wide range of highly enantioenriched amines through nucleophilic addition reactions (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of 3-(tert-butylsulfinyl)propanoic acid derivatives significantly influences their reactivity and utility in synthesis. The tert-butylsulfinyl group serves not only as an activating group for the imines but also as a powerful chiral directing group, which is crucial for achieving high enantioselectivity in the synthesis of target molecules. The ability to manipulate the stereochemical outcome of reactions involving tert-butylsulfinyl derivatives by changing the reaction conditions or catalysts demonstrates the significance of molecular structure in synthetic strategy (Ferreira et al., 2009).
Chemical Reactions and Properties
3-(tert-butylsulfinyl)propanoic acid derivatives participate in a variety of chemical reactions, showcasing their broad utility in organic synthesis. The tert-butylsulfinyl group activates imines for the addition of many classes of nucleophiles and can be readily cleaved after nucleophilic addition, allowing for the synthesis of diverse amine structures. These reactions are not only highly efficient but also offer excellent diastereoselectivity, facilitating the production of compounds with complex chiral centers (Ellman, 2003).
Mechanism of Action
Target of Action
The primary targets of 3-(tert-butylsulfinyl)propanoic acid are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
The tert-butyl group has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Result of Action
As this compound is part of a collection of rare and unique chemicals, its effects are still under investigation .
properties
IUPAC Name |
3-tert-butylsulfinylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11(10)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSVNNSLFRNRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415429 | |
Record name | ST4125153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3680-13-5 | |
Record name | ST4125153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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